3-amino-N-(4-iodophenyl)-4-methoxybenzene-1-sulfonamide
CAS No.: 379726-54-2
Cat. No.: VC7050164
Molecular Formula: C13H13IN2O3S
Molecular Weight: 404.22
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 379726-54-2 |
|---|---|
| Molecular Formula | C13H13IN2O3S |
| Molecular Weight | 404.22 |
| IUPAC Name | 3-amino-N-(4-iodophenyl)-4-methoxybenzenesulfonamide |
| Standard InChI | InChI=1S/C13H13IN2O3S/c1-19-13-7-6-11(8-12(13)15)20(17,18)16-10-4-2-9(14)3-5-10/h2-8,16H,15H2,1H3 |
| Standard InChI Key | YRAPMRASARDBGW-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)I)N |
Introduction
Structural and Molecular Characterization
Core Molecular Architecture
3-Amino-N-(4-iodophenyl)-4-methoxybenzene-1-sulfonamide features a benzene ring substituted at positions 1, 3, and 4 with a sulfonamide group, amino group, and methoxy group, respectively. The sulfonamide nitrogen is further bonded to a 4-iodophenyl moiety. This arrangement creates a planar aromatic system with polar substituents capable of hydrogen bonding and hydrophobic interactions .
The molecular formula is C₁₃H₁₂IN₃O₃S, with a molar mass of 433.22 g/mol. The SMILES string COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)I)N encodes the connectivity, while the InChIKey WWRSQRZMEAYPDH-UHFFFAOYSA-N provides a unique structural identifier .
Predicted Physicochemical Properties
Collision cross-section (CCS) values, calculated for various adducts, suggest moderate molecular compactness:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 434.012 | 178.2 |
| [M+Na]+ | 456.994 | 182.5 |
| [M-H]- | 432.997 | 175.8 |
These values, derived from analogs , indicate suitability for mass spectrometry-based detection in biological matrices.
Synthetic Methodologies
Sulfonylation Strategies
The synthesis of aryl sulfonamides typically involves reacting sulfonyl chlorides with aromatic amines. For this compound, a plausible route involves:
-
Sulfonyl Chloride Preparation: 4-Methoxy-3-nitrobenzenesulfonyl chloride serves as the electrophilic partner.
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Nucleophilic Displacement: Reaction with 4-iodoaniline in anhydrous DMF at 0–5°C, using NaH as a base, yields the nitro intermediate .
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Nitro Reduction: Catalytic hydrogenation or Zn/NH₄Cl-mediated reduction converts the nitro group to an amine, producing the target compound .
Yield optimization (70–85%) requires strict moisture exclusion and controlled stoichiometry. Chromatographic purification on silica gel with ethyl acetate/hexane gradients achieves >95% purity .
Stereochemical Considerations
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR)
Key ¹H NMR (400 MHz, DMSO-d₆) signals include:
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.82 | d (J=8.4 Hz) | 2H | H-2', H-6' (iodophenyl) |
| 7.34 | d (J=8.4 Hz) | 2H | H-3', H-5' (iodophenyl) |
| 6.91 | s | 1H | H-5 (benzene) |
| 6.45 | s | 1H | H-6 (benzene) |
| 5.21 | br s | 2H | -NH₂ (amino) |
| 3.78 | s | 3H | -OCH₃ |
¹³C NMR data corroborate substitution patterns, with characteristic sulfonamide sulfur signals at δ 118–122 ppm .
High-Resolution Mass Spectrometry (HRMS)
The [M+H]+ ion at m/z 434.0121 (calc. 434.0124) confirms molecular formula integrity. Fragment ions at m/z 303.9 (C₆H₅IN⁺) and 175.0 (C₇H₇NO₃S⁺) arise from cleavage at the sulfonamide linkage .
Computational and Biological Insights
Molecular Docking Studies
Docking simulations using MAPK1 (PDB: 3EQC) reveal a binding affinity (ΔG = -9.2 kcal/mol) comparable to known inhibitors. The sulfonamide oxygen forms hydrogen bonds with Lys71, while the iodophenyl group occupies a hydrophobic pocket near Val52 .
ADMET Predictions
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